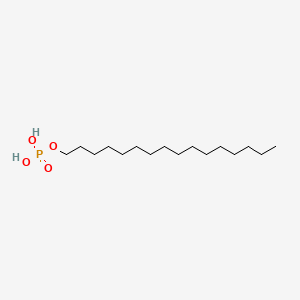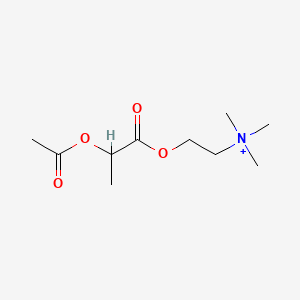
Aclatonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aclatonium is an acylcholine.
Scientific Research Applications
1. Effects on Gastrointestinal Function
Aclatonium, specifically Aclatonium Napadisilate, has been studied for its effects on gastrointestinal function. Research conducted by Kölbel et al. (1989) found that aclatonium significantly increased the cycle length of the interdigestive motor complex in humans, suggesting potential applications in digestive health. Additionally, aclatonium showed a mild increase in lipase output during certain phases of the motor complex, indicating its influence on exocrine pancreatic secretion (Kölbel et al., 1989).
2. Pancreatic Exocrine Function
A study by Fujii et al. (1990) on aclatonium napadisilate's effect on rat pancreatic acini demonstrated that this compound stimulates pancreatic exocrine secretion. The research compared aclatonium's efficacy with carbamylcholine, a known muscarinic agonist, and found that while aclatonium was less potent, it operated via similar mechanisms. These findings highlight aclatonium's potential in treating exocrine pancreatic disorders (Fujii et al., 1990).
3. Impact on Endocrine and Exocrine Pancreatic Secretion
Otsuki et al. (1989) investigated aclatonium napadisilate's effects on both the endocrine and exocrine functions of the pancreas. The study revealed that aclatonium stimulated insulin release in the presence of glucose and also increased pancreatic exocrine secretion. This dual effect was mediated through muscarinic receptors, suggesting aclatonium's potential in managing pancreatic health (Otsuki et al., 1989).
properties
CAS RN |
55077-25-3 |
|---|---|
Molecular Formula |
C10H20NO4+ |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C10H20NO4/c1-8(15-9(2)12)10(13)14-7-6-11(3,4)5/h8H,6-7H2,1-5H3/q+1 |
InChI Key |
SRZGFCNCQUMTCP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCC[N+](C)(C)C)OC(=O)C |
Canonical SMILES |
CC(C(=O)OCC[N+](C)(C)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



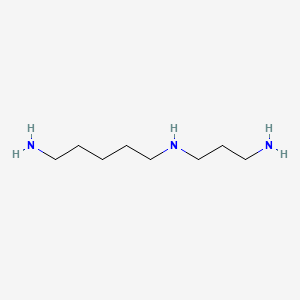
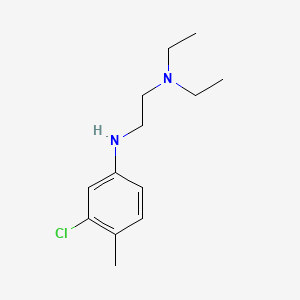

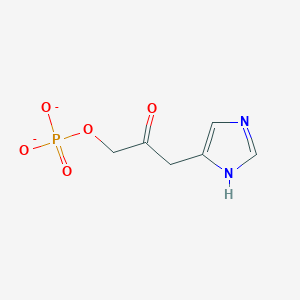

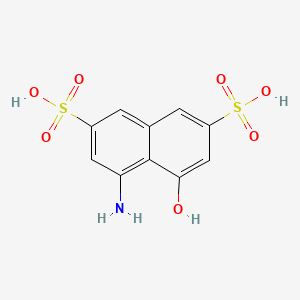
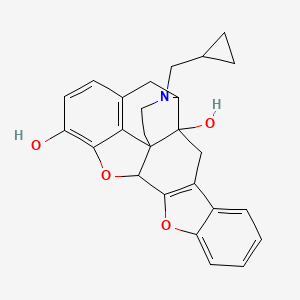


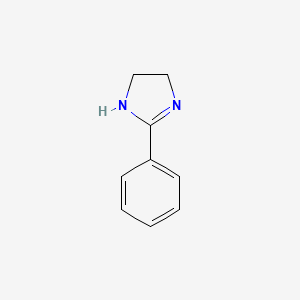

![12-Hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B1199980.png)
![Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium](/img/structure/B1199981.png)
